Sodium trifluoroacetate

Beschreibung

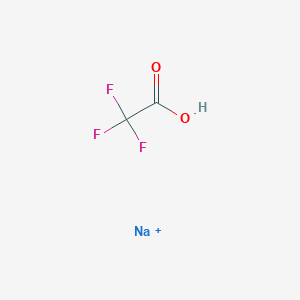

Structure

2D Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

2923-18-4 |

|---|---|

Molekularformel |

C2HF3NaO2 |

Molekulargewicht |

137.01 g/mol |

IUPAC-Name |

sodium;2,2,2-trifluoroacetate |

InChI |

InChI=1S/C2HF3O2.Na/c3-2(4,5)1(6)7;/h(H,6,7); |

InChI-Schlüssel |

UKXIHEBXRGRYQF-UHFFFAOYSA-N |

SMILES |

C(=O)(C(F)(F)F)[O-].[Na+] |

Isomerische SMILES |

C(=O)(C(F)(F)F)[O-].[Na+] |

Kanonische SMILES |

C(=O)(C(F)(F)F)O.[Na] |

Andere CAS-Nummern |

2923-18-4 |

Piktogramme |

Acute Toxic; Irritant; Environmental Hazard |

Synonyme |

Sodium trifluoroacetate |

Herkunft des Produkts |

United States |

Synthetic Routes and Methodological Advancements for Sodium Trifluoroacetate

Established Laboratory-Scale Synthetic Pathways for Sodium Trifluoroacetate (B77799)

The traditional and most straightforward methods for synthesizing sodium trifluoroacetate on a laboratory scale rely on fundamental acid-base chemistry and subsequent purification steps.

The most common and direct route to this compound is the neutralization of trifluoroacetic acid (TFA) with a suitable sodium-containing base. chemicalbook.comguidechem.com This exothermic reaction yields the sodium salt and a byproduct, typically water or carbon dioxide and water.

Commonly used sodium bases include sodium hydroxide (B78521) (NaOH) and sodium carbonate (Na2CO3). chemicalbook.comwikipedia.org The reaction with sodium hydroxide is a direct acid-base neutralization, forming this compound and water. guidechem.comtestbook.com When sodium carbonate is used, the reaction produces this compound, water, and carbon dioxide gas. wikipedia.orgrsc.org

The general chemical equations for these reactions are as follows:

With Sodium Hydroxide: CF₃COOH + NaOH → CF₃COONa + H₂O

With Sodium Carbonate: 2CF₃COOH + Na₂CO₃ → 2CF₃COONa + H₂O + CO₂

One reported laboratory procedure involves the slow addition of a 30% sodium hydroxide solution to a 30% trifluoroacetic acid solution until a neutral pH of 7 is achieved. guidechem.com The reaction is highly exothermic and may cause the solution to reflux. guidechem.com After cooling and stirring, the solid this compound precipitates and can be collected by filtration. guidechem.com This particular method has reported yields of up to 89%. guidechem.com Another approach involves dissolving sodium carbonate in a 50% aqueous solution of trifluoroacetic acid, followed by filtration and vacuum evaporation to obtain the solid salt. wikipedia.org

Table 1: Comparison of Neutralization Reaction Parameters

| Sodium Base | Byproducts | Typical Reaction Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| Sodium Hydroxide (NaOH) | Water | Aqueous solution, exothermic, pH control to 7 | ~89% | guidechem.com |

Once the initial synthesis is complete, the isolation and purification of this compound are crucial to obtain a product of high purity. The crude product can contain unreacted starting materials, byproducts like sodium chloride, and residual water due to the hygroscopic nature of the salt. chemicalbook.comnih.gov

A common purification technique is recrystallization . One method involves treating the crude solid with trifluoroacetic acid and evaporating the mixture twice. The resulting residue is then crystallized from dilute ethanol (B145695) and dried under a vacuum at 100°C. chemicalbook.com An alternative recrystallization method involves precipitating the salt from an ethanol solution by adding dioxane, followed by several recrystallizations from hot absolute ethanol and drying at 120-130°C under vacuum. chemicalbook.com

Azeotropic distillation is another effective method for obtaining anhydrous this compound. google.com This process involves using a solvent, such as isobutanol or 2-butanol, that forms an azeotrope with water. google.com The water from the neutralization reaction is removed by distilling off the azeotrope. google.com Subsequently, a hydrocarbon like toluene (B28343) or cyclohexane, which does not dissolve the this compound, is added to form another azeotrope with the alcohol, facilitating the crystallization of the anhydrous salt. google.com This process can yield a product with a water content of less than 0.1% and yields often exceeding 97%. google.com

For analytical purposes, such as preparing standards for ion chromatography, a straightforward method involves dissolving a known quantity of this compound in deionized water to create a stock solution, which can then be diluted to the desired concentrations. lcms.cz This is particularly relevant for quantifying residual trifluoroacetate in peptide and protein preparations. lcms.czsigmaaldrich.com

Table 2: Isolation and Purification Methods for this compound

| Method | Procedure | Advantages | Key Considerations | Reference |

|---|---|---|---|---|

| Recrystallization | Dissolving in a solvent (e.g., dilute ethanol) and allowing the pure compound to crystallize upon cooling or addition of an anti-solvent (e.g., dioxane). | Effective for removing many impurities. | Choice of solvent is critical; can be time-consuming. | chemicalbook.com |

| Azeotropic Distillation | Using a solvent that forms an azeotrope with water to remove it from the reaction mixture, followed by crystallization. | Produces highly anhydrous product with high yields. | Requires specific solvent systems and distillation setup. | google.com |

Emerging Synthetic Methodologies for this compound

While traditional methods are reliable, research into more efficient, environmentally friendly, and versatile synthetic routes is ongoing. These emerging methodologies focus on green chemistry principles and the use of novel precursors and reaction conditions.

Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this translates to using less hazardous solvents, reducing energy consumption, and improving atom economy.

Microwave-assisted synthesis has emerged as a green and efficient method for preparing various inorganic nanostructures and can be applied to the synthesis of metal trifluoroacetates. acs.orgrsc.orgacs.org Microwave heating can significantly accelerate reaction rates, often reducing reaction times from hours to minutes. acs.org This is due to the direct interaction of microwaves with polar molecules, leading to rapid and uniform heating. acs.orgacs.org For instance, microwave-assisted anion exchange reactions have been used to synthesize imidazolium-based ionic liquids with trifluoroacetate anions, demonstrating the feasibility of this technology for incorporating the trifluoroacetate group under mild conditions (70°C for 10 minutes). tandfonline.com

Biocatalysis , the use of enzymes to catalyze chemical reactions, represents another frontier in green chemistry. mdpi.comresearchgate.netrsc.org While direct biocatalytic synthesis of this compound is not yet widely reported, the use of enzymes in related processes highlights the potential. For example, lipases have been used for the synthesis of oligoesters in solvent-free systems, demonstrating the effectiveness of biocatalysts in green polymer chemistry. mdpi.comresearchgate.net The development of "deprotectase" biocatalysts to remove protecting groups under mild conditions, avoiding harsh reagents like trifluoroacetic acid, also points towards a future where enzymatic processes could play a role in the lifecycle of trifluoroacetate-containing compounds. rsc.orgconicet.gov.ar

Research is also exploring the use of alternative precursors and reaction conditions to synthesize this compound and its derivatives. This compound itself serves as a precursor for generating trifluoromethyl groups (CF₃) and difluorocarbene (:CF₂). sigmaaldrich.com For example, in the presence of a copper(I) iodide catalyst, this compound can be used for the trifluoromethylation of iodobenzenes in a reaction that proceeds at around 160°C. tcichemicals.com

The synthesis of trifluoroacetamides has been achieved by reacting this compound with amines in the presence of triphenylphosphine (B44618) di-iodide under mild conditions, offering an alternative to traditional methods. tandfonline.com Furthermore, a two-step method for preparing trifluoroacetylacetone involves first creating a trifluoroacetate ester, which then reacts with acetone (B3395972) in the presence of sodium methoxide. google.com This indicates the potential for indirect routes to trifluoroacetate derivatives from various starting materials.

The reactivity of alkali metal trifluoroacetates, including the sodium salt, is also being explored in different contexts. The thermal stability and reactivity of these salts increase in the order of Li < Na < K ≈ Cs, which influences their application in reactions like the functionalization of fullerenes. researchgate.net

Table 3: Summary of Compound Names

| Compound Name | Chemical Formula |

|---|---|

| This compound | CF₃COONa |

| Trifluoroacetic acid | CF₃COOH |

| Sodium hydroxide | NaOH |

| Sodium carbonate | Na₂CO₃ |

| Sodium chloride | NaCl |

| Ethanol | C₂H₅OH |

| Dioxane | C₄H₈O₂ |

| Isobutanol | (CH₃)₂CHCH₂OH |

| 2-Butanol | CH₃CH(OH)CH₂CH₃ |

| Toluene | C₇H₈ |

| Cyclohexane | C₆H₁₂ |

| Trifluoroacetamide | CF₃CONH₂ |

| Triphenylphosphine di-iodide | (C₆H₅)₃PI₂ |

| Sodium methoxide | CH₃ONa |

| Acetone | (CH₃)₂CO |

| Trifluoroacetylacetone | CF₃COCH₂COCH₃ |

| Copper(I) iodide | CuI |

Reactivity and Mechanistic Investigations of Sodium Trifluoroacetate

Sodium trifluoroacetate (B77799) (CF₃CO₂Na) is a chemical compound recognized for its utility as a precursor in fluorination chemistry. It serves as a stable, crystalline solid that can be employed as a source for both trifluoromethyl (CF₃) groups and difluorocarbene (:CF₂), depending on the reaction conditions. Its application in organic synthesis is centered on its ability to undergo decarboxylation, a process that can be initiated thermally, catalytically, or photochemically to generate reactive intermediates.

Advanced Applications in Organic Synthesis and Catalysis

Sodium trifluoroacetate (B77799) has emerged as a pivotal compound in modern chemistry, demonstrating significant utility in a range of advanced applications. Its unique properties are leveraged in complex organic syntheses, catalytic systems, and the fabrication of novel materials.

Spectroscopic and Structural Characterization of Trifluoroacetate Species

Vibrational Spectroscopy of the Trifluoroacetate (B77799) Anion and its Salts (Raman, FTIR)

Vibrational spectroscopy, encompassing both Raman and Fourier-transform infrared (FTIR) spectroscopy, serves as a powerful tool for characterizing the trifluoroacetate anion and its salts. acs.org These techniques probe the quantized vibrational energy levels of molecules, offering a unique fingerprint of their structure and bonding.

The trifluoroacetate anion (CF₃COO⁻), being isoelectronic with fluoropicrin (CF₃NO₂), is expected to have a similar ethane-like structure with Cₛ symmetry. umich.edu This symmetry predicts a total of 15 fundamental vibrational modes, with 9 belonging to the A' class and 6 to the A'' class. umich.edu The assignment of these vibrational modes has been a subject of detailed investigation, with frequencies often compared to related molecules like the acetate (B1210297) ion and fluoropicrin. umich.edu

In aqueous solutions of sodium trifluoroacetate, Raman spectroscopy reveals several key bands. umich.edu For instance, a moderately intense and sharp band observed around 601 cm⁻¹ has been a point of discussion in assignments. umich.edu The symmetric CF₃ deformation mode is another significant vibration, though its exact assignment has been debated due to potential mixing with other modes. umich.edu The similarity in the appearance of bands at 601 cm⁻¹ and 729 cm⁻¹ in the Raman spectrum of aqueous this compound supports the hypothesis of strong mixing between the symmetric CF₃ deformation and another mode. umich.edu

A very strong band appearing around 1682 cm⁻¹ in the infrared spectrum of tris(phenanthroline)cobalt(II)trifluoroacetate is attributed to the C=O stretching vibration, a characteristic feature of the trifluoroacetate anion. orientjchem.orgorientjchem.org Other notable bands include those at 867 cm⁻¹ and 800 cm⁻¹, which are assigned to the asymmetric and symmetric deformations of the CF₃ group, respectively. orientjchem.orgorientjchem.org The infrared spectrum of trifluoroacetic acid vapor shows the presence of both monomer and dimer forms at room temperature, with the vapor becoming predominantly monomeric at 100°C. researchgate.net This temperature-dependent behavior allows for the distinct identification of bands corresponding to each species. researchgate.net

The following table summarizes some of the key vibrational frequencies and their assignments for the trifluoroacetate anion from various studies.

| Vibrational Mode | Frequency (cm⁻¹) | Spectroscopic Method | Reference |

| C=O Stretch | 1806 | IR (liquid) | conicet.gov.ar |

| C=O Stretch | ~1682 | IR | orientjchem.orgorientjchem.org |

| Asymmetric COO⁻ Stretch | 1675 | IR (in D₂O) | researchgate.netresearchgate.net |

| C-O Stretch (anion) | 1444 | Raman | rsc.org |

| C-C Stretch (anion) | 846 | Raman | rsc.orgrsc.org |

| C-C Stretch (neutral) | 818 | Raman | rsc.orgrsc.org |

| CF₃ Asymmetric Deformation | 867 | IR | orientjchem.orgorientjchem.org |

| CF₃ Symmetric Deformation | 800 | IR | orientjchem.orgorientjchem.org |

| Symmetric CF₃ Deformation | 729 | Raman | umich.edu |

| Rocking Mode | 410 | Raman | rsc.org |

| CH₃ Rocking Mode (tentative) | Lower Frequencies | Raman | conicet.gov.ar |

This table is not exhaustive and represents a selection of reported vibrational frequencies.

In aqueous solutions, the vibrational spectra of the trifluoroacetate anion are influenced by interactions with water molecules and counter-ions. Dielectric relaxation studies of aqueous this compound have identified different types of water molecules: bulk water, weakly bound "slow" water, and strongly bound "frozen" water. researchgate.net At infinite dilution, approximately 20 water molecules are weakly associated with the anion, while 1-2 are strongly bound. researchgate.net

Raman spectroscopy of aqueous trifluoroacetic acid (TFA) reveals a dynamic equilibrium between the undissociated neutral form and the dissociated anionic form (trifluoroacetate). rsc.orgrsc.org The C-C stretching vibration is particularly sensitive to this equilibrium, with distinct bands observed for the neutral (around 818 cm⁻¹) and anionic (around 846 cm⁻¹) species. rsc.orgrsc.org The higher frequency of the anionic C-C stretch is attributed to its partial double-bond character. rsc.orgrsc.org In dilute aqueous solutions at room temperature, the anionic form is predominant. rsc.orgrsc.org

The interaction between the trifluoroacetate anion and cations, such as Na⁺, can lead to the formation of ion pairs. researchgate.net Studies on aqueous solutions of this compound have suggested the presence of solvent-separated ion pairs, particularly at lower concentrations. researchgate.net The formation of these ion pairs can influence the vibrational modes of the carboxylate group. researchgate.net

Furthermore, the study of trifluoroacetate in different solvents, both protic (like D₂O and methanol-d₄) and aprotic (like DMSO-d₆ and acetonitrile), shows that the nature of the solvent significantly affects the ionic species present. rsc.org In polar protic solvents, solvent-separated ions are the dominant species, while in polar aprotic solvents, trifluoroacetate exists predominantly in ion pairs. rsc.org

X-ray Diffraction Studies of Trifluoroacetate-Containing Complexes

X-ray diffraction (XRD) is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. malvernpanalytical.com It has been widely applied to study the crystal structures of this compound and various metal-trifluoroacetate complexes, providing definitive information on coordination modes, bond lengths, and bond angles.

Single-crystal X-ray diffraction (SC-XRD) provides the most accurate and unambiguous structural data for crystalline compounds. nih.gov This technique has been instrumental in characterizing the structures of numerous trifluoroacetate-containing complexes. For instance, the crystal structure of a neodymium trifluoroacetate complex, Nd(CF₃COO)₃·(H₂O)₃, was determined using SC-XRD, revealing the coordination environment of the neodymium ion. core.ac.uk In another example, the structure of a palladium complex containing a coordinating trifluoroacetate anion was confirmed by X-ray analysis, showing the trifluoroacetate anion bound to the palladium center through one of its oxygen atoms. uu.nl

SC-XRD studies have also been crucial in understanding host-guest chemistry involving trifluoroacetate-functionalized molecules. mdpi.com The analysis of inclusion complexes of triflate-functionalized pillar researchgate.netarenes with guest molecules has provided detailed insights into the non-bonding interactions that govern the formation of these supramolecular assemblies. mdpi.com

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials, where the sample consists of many small, randomly oriented crystallites. ncl.ac.ukxrpd.eu PXRD provides a diffraction pattern that is a fingerprint of the crystalline phases present in the sample. ncl.ac.ukictp.it This technique is valuable for phase identification, assessing sample purity, and determining unit cell parameters. ncl.ac.uk

PXRD has been employed to characterize various trifluoroacetate salts and complexes. For example, the powder diffractogram of tris(2,2'-bipyridine)nickel(II) trifluoroacetate was analyzed and found to be consistent with a monoclinic crystal system. ugm.ac.id Similarly, the powder XRD analysis of tris(phenanthroline)cobalt(II)trifluoroacetate suggested a triclinic symmetry. orientjchem.orgorientjchem.org The thermal decomposition of calcium trifluoroacetate monohydrate to calcium fluoride (B91410) has also been studied using PXRD, which confirmed the identity of the final product. researchgate.net

X-ray diffraction studies have revealed diverse coordination geometries and interatomic distances in metal-trifluoroacetate complexes. The trifluoroacetate anion can coordinate to metal ions in several ways, including monodentate, bidentate (chelating or bridging), and ionic (uncoordinated) modes.

In the complex [Ln(hfac)₄]⁻, where Ln is a lanthanide and hfac is hexafluoroacetylacetonate, the coordination geometry around the lanthanide ion can be a distorted dodecahedron or a distorted square-antiprism, depending on the counterion. researchgate.net The trifluoroacetate ion itself can act as a bridging ligand, as seen in a complex where it bridges between a ring Mn(III) ion and a core Li⁺ ion. columbia.edu

The bond lengths between the metal center and the oxygen atoms of the trifluoroacetate ligand are key parameters determined from X-ray diffraction. In a palladium-trifluoroacetate complex, the Pd-O bond distance was found to be 2.113(3) Å. uu.nl In lanthanide trifluoroacetate trihydrate, Ln(tfa)₃(H₂O)₃, the structure consists of layers held together by hydrogen bonds and van der Waals interactions, with the shortest distance between lanthanide atoms in adjacent layers being approximately 6.2 Å. rsc.org

The following table provides examples of interatomic distances in metal-trifluoroacetate complexes determined by X-ray diffraction.

| Complex | Bond/Distance | Distance (Å) | Reference |

| Palladium-trifluoroacetate complex | Pd-O | 2.113(3) | uu.nl |

| Ln(tfa)₃(H₂O)₃ | Shortest Ln-Ln distance between layers | ≈6.2 | rsc.org |

| Ln(tfa)₃(H₂O)₃ | Shortest Ln-Ln distance within a layer | ≈8.3 | rsc.org |

This table presents selected examples and is not a comprehensive list of all reported interatomic distances.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for the molecular identification and fragmentation analysis of trifluoroacetate species. Electrospray ionization mass spectrometry (ESI-MS) is commonly employed for this purpose. In negative-ion ESI-MS, the trifluoroacetate anion (CF₃COO⁻) is readily detected. Solutions of this compound in water and acetonitrile (B52724) are utilized as tune/calibration standards for both positive- and negative-ion ESI-MS, yielding evenly spaced, singly charged peaks across a wide mass range of 100–4000 Da. acs.orgdntb.gov.ua

In positive-ion mode, this compound forms cluster ions, typically in the form of [Na(CF₃COONa)n]⁺. acs.org These clusters can be useful as calibration standards over a broad mass range. harvardapparatus.com The formation of these salt cluster ions is a phenomenon studied to understand the ESI process itself. harvardapparatus.com

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides insight into the structure of the trifluoroacetate ion and its adducts. The fragmentation of the trifluoroacetate anion itself can proceed through decarboxylation, leading to the formation of the CF₃⁻ anion, which can further dissociate. acs.org When trifluoroacetate is part of a larger molecular adduct, its fragmentation behavior can be complex. For instance, in studies of bisquaternary ammonium (B1175870) compounds, adducts with trifluoroacetate were stable in the gas phase and, upon fragmentation, led to the formation of characteristic fragment ions containing a covalently bound anion, a process that requires bond reorganization. shimadzu-webapp.eunih.gov The electron-capture negative ionization (ECNI) mass spectrum of a cholesta-3β,5α,6β-triol trifluoroacetate derivative is dominated by a peak at m/z 113, which corresponds to the CF₃COO⁻ anion. mdpi.com

Trifluoroacetic acid (TFA), a related compound, is often used as a mobile phase modifier in liquid chromatography-mass spectrometry (LC-MS). However, it is known to cause signal suppression. nih.gov The study of trifluoroacetate adducts by mass spectrometry is crucial for developing sensors capable of detecting this persistent environmental contaminant. shimadzu-webapp.eunih.gov

| Ion/Fragment | m/z (Mass-to-Charge Ratio) | Technique | Context/Observation | Reference |

|---|---|---|---|---|

| [CF₃COO]⁻ | 113 | ECNI-MS | Dominant anion from a trifluoroacetate derivative. | mdpi.com |

| [Na(CF₃COONa)n]⁺ | 100-4000 | ESI-MS | Forms singly charged cluster ions used for calibration. | acs.org |

| TFA Adducts | Variable | ESI-MS/MS | Stable adducts formed with bisquaternary ammonium compounds, showing characteristic fragmentation. | shimadzu-webapp.eunih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Characterization Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of trifluoroacetate species in solution. Different nuclei, including ¹⁹F, ¹³C, and ¹H, provide complementary information to confirm the molecular structure and probe the local chemical environment.

Fluorine-19 NMR for Elucidating Fluorine Environments

Fluorine-19 (¹⁹F) NMR spectroscopy is particularly powerful for studying trifluoroacetate due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.govresearchgate.net The ¹⁹F NMR spectrum of this compound typically shows a single sharp resonance, as all three fluorine atoms in the trifluoromethyl (CF₃) group are chemically equivalent.

The chemical shift of the trifluoroacetate anion is highly sensitive to its environment, including solvent polarity, concentration, and the nature of the cation. dovepress.com this compound is often used as an internal or external chemical shift standard in ¹⁹F NMR studies, particularly in biological investigations. nih.govresearchgate.netnih.gov Its chemical shift is typically reported relative to fluorotrichloromethane (CFCl₃), the standard reference for ¹⁹F NMR. nih.gov While values can vary, a common reference chemical shift for this compound in D₂O/H₂O is around -75.4 ppm. rsc.org In other studies, it has been referenced at -75.39 ppm and -76.53 ppm relative to CFCl₃. nih.govnih.gov The chemical shift range for trifluoroacetyl (TFA) groups in various molecules generally spans from -67 to -85 ppm. dovepress.com This sensitivity of the ¹⁹F chemical shift to the local microenvironment makes it a valuable probe in diverse chemical and biological systems. nih.govresearchgate.net

| Solvent/Context | Chemical Shift (δ) ppm | Reference Standard | Reference |

|---|---|---|---|

| D₂O/H₂O | -75.4 | Internal Standard | rsc.org |

| Aqueous Buffer | -75.39 | Internal Standard (TFA) | nih.gov |

| General (vs. CFCl₃) | -76.53 | CFCl₃ | nih.gov |

Carbon-13 and Proton NMR for Structural Confirmation

Carbon-13 (¹³C) NMR spectroscopy provides further confirmation of the trifluoroacetate structure. The ¹³C NMR spectrum exhibits two distinct resonances corresponding to the two carbon atoms in the anion: the carboxylate carbon (COO⁻) and the trifluoromethyl carbon (CF₃).

The trifluoromethyl carbon appears as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The carboxylate carbon appears as a less intense quartet due to two-bond coupling with the fluorine atoms (²JCF). The specific chemical shifts can be found in various chemical databases. chemicalbook.comnih.govspectrabase.com For example, in DMSO-d6, characteristic peaks are observed that confirm the carbon framework. chemicalbook.com

Proton (¹H) NMR spectroscopy is not directly used to characterize the this compound molecule itself, as it contains no hydrogen atoms. chemicalbook.com However, ¹H NMR is relevant when studying the protonated form, trifluoroacetic acid (TFA), which shows a characteristic singlet for the acidic proton. spectrabase.com Furthermore, in studies where this compound is used as a reagent or catalyst, ¹H NMR is essential for characterizing the other hydrogen-containing reactants and products in the mixture. nih.govresearchgate.net The absence of signals in the ¹H NMR spectrum can confirm the purity of an anhydrous sample of this compound.

| Carbon Atom | Multiplicity | Coupling | Typical Chemical Shift Range (δ) ppm | Reference |

|---|---|---|---|---|

| C F₃ | Quartet | ¹JCF | ~116 | chemicalbook.comnih.gov |

| C OO⁻ | Quartet | ²JCF | ~158 | chemicalbook.comnih.gov |

Computational Chemistry and Theoretical Investigations

Electronic Structure Calculations of the Trifluoroacetate (B77799) Anion and its Derivatives

Electronic structure calculations, particularly those based on Density Functional Theory (DFT), offer deep insights into the intrinsic properties of the trifluoroacetate anion (TFA⁻) and its derivatives.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. pku.edu.cn It is frequently employed to determine the ground-state properties of molecules like the trifluoroacetate anion.

Studies using DFT calculations with various functionals, such as B3LYP, have been instrumental in determining the optimized geometry of the trifluoroacetate anion. These calculations provide data on bond lengths and angles, which are in good agreement with experimental findings. For instance, the C-C bond length is approximately 1.546 Å, the C-O bond length is around 1.192-1.353 Å, and the C-F bond length is about 1.325 Å. nist.gov The O-C-O bond angle is approximately 122.1°. nist.gov

Furthermore, DFT calculations have been used to investigate the vibrational frequencies of hydrated forms of the trifluoroacetate anion, helping to determine its structure in aqueous solutions. acs.org The versatility of the trifluoroacetate anion as a ligand—coordinating in monodentate, bidentate, or bridging fashions—has also been explored through DFT, highlighting its role in the structural diversity of metal complexes. acs.org

| Property | Calculated Value | Reference |

|---|---|---|

| C-C Bond Length | ~1.546 Å | nist.gov |

| C-O Bond Length | ~1.192 - 1.353 Å | nist.gov |

| C-F Bond Length | ~1.325 Å | nist.gov |

| O-C-O Bond Angle | ~122.1° | nist.gov |

| Dissociation | Forms trifluoroacetate anion (CF₃COO⁻) upon deprotonation of trifluoroacetic acid. | chemicalbull.com |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. uchicago.edueuropa.eu The energies of these orbitals and the HOMO-LUMO energy gap are crucial descriptors of a molecule's reactivity and stability. science.govnih.govscience.gov

For the trifluoroacetate anion, DFT calculations have been used to determine its FMO energies. These calculations show that the strong electron-withdrawing nature of the three fluorine atoms significantly influences the electronic properties of the anion. chemicalbull.com This is reflected in the HOMO and LUMO energy levels. For instance, in studies of charge-transfer complexes, the HOMO and LUMO energies of p-benzoquinone were found to decrease upon hydrogen bonding with trifluoroacetic acid. researchgate.net

The HOMO-LUMO gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. science.gov The reactivity of the trifluoroacetate anion can be further quantified using reactivity descriptors derived from DFT calculations, such as chemical potential, hardness, and softness. These descriptors provide a quantitative measure of the molecule's susceptibility to electrophilic or nucleophilic attack. The strong electron-withdrawing characteristics of the trifluoromethyl group in trifluoroacetates are known to increase the reactivity of electrophiles. chemicalbull.com

In the context of ionic liquids, the interaction between the lone pair of the oxygen atom in the trifluoroacetate anion and the antibonding orbital of the C-H bond in the cation plays a significant role in stabilizing the ionic liquid. acs.org This interaction can be understood through the lens of FMO theory, where it represents a donor-acceptor interaction.

| Descriptor | Description | Significance |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. | Indicates the ability of the molecule to donate electrons (nucleophilicity). |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is not occupied by electrons. | Indicates the ability of the molecule to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. science.gov |

| Chemical Potential (μ) | Related to the negative of electronegativity. | Describes the escaping tendency of electrons from an equilibrium system. |

| Chemical Hardness (η) | A measure of resistance to charge transfer. | Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. |

Molecular Dynamics (MD) Simulations of Trifluoroacetate Systems

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the investigation of time-dependent phenomena such as solvation and ion-pairing. These simulations are crucial for understanding the behavior of trifluoroacetate in solution.

MD simulations have been extensively used to study the hydration of the trifluoroacetate anion in aqueous solutions. acs.orgresearchgate.net These simulations reveal the structure of the hydration shell around the anion and the dynamics of the water molecules within this shell. The trifluoroacetate anion is found to be hydrated by a variable number of water molecules, with estimates suggesting a fluctuation in the hydration number. researchgate.net

The dynamics of the hydrating water molecules are significantly affected by the presence of the trifluoroacetate anion. Dielectric relaxation studies combined with MD simulations have shown that water molecules hydrating the anion exhibit slower dynamics compared to bulk water. researchgate.net This is attributed to the formation of hydrogen bonds between the water molecules and the oxygen atoms of the carboxylate group.

In mixtures with other solvents, such as in ionic liquids, the solvation of species is also a key area of study. For example, in mixtures of ionic liquids and water, the trifluoroacetate anions are predominantly found in the first solvation shell of solutes like glycine, forming hydrogen bonds. researchgate.net The presence of water can influence these interactions, with water molecules often competing for hydrogen bonding sites. researchgate.net

| Finding | Description | Reference |

|---|---|---|

| Hydration Shell Structure | The trifluoroacetate anion is surrounded by a structured shell of water molecules. | researchgate.net |

| Fluctuating Hydration Number | The number of water molecules in the first hydration shell is not static and can fluctuate. | researchgate.net |

| Slower Water Dynamics | Water molecules in the hydration shell exhibit slower reorientational dynamics compared to bulk water. | researchgate.net |

| Hydrogen Bonding | Strong hydrogen bonds are formed between the carboxylate oxygen atoms and water molecules. | researchgate.net |

MD simulations are a powerful tool for investigating ion-pairing and interionic interactions of trifluoroacetate with various cations in both aqueous and non-aqueous environments. acs.orgresearchgate.net These simulations provide insights into the structure and stability of ion pairs.

In aqueous solutions, the formation of solvent-separated and contact ion pairs between trifluoroacetate and cations like sodium has been studied. researchgate.net The simulations can quantify the potential of mean force (PMF) between the ions, which describes the free energy profile of their association. These studies have shown that the nature of the cation influences the strength of the ion-pairing. researchgate.net

In non-aqueous media, such as in ionic liquids, MD simulations have been used to understand the detailed structure and interactions between the trifluoroacetate anion and various cations. researchgate.net For instance, in alkylammonium-based ionic liquids, an increase in the number of alkyl groups on the cation leads to a weakening of the interaction between the ions. researchgate.net The radial distribution functions (RDFs) calculated from MD simulations show characteristic peaks that correspond to the distances between the centers of mass of the cation and anion, indicating the formation of distinct solvation shells. researchgate.net These simulations have also highlighted the importance of hydrogen bonding in the structural organization of these ionic liquids. researchgate.net

For example, in concentrated aqueous electrolytes containing sodium trifluoroacetate, MD simulations have been used to investigate the "water-in-salt" environment. researchgate.net In such systems, the high concentration of the salt means that most water molecules are involved in the hydration shells of the ions, leading to unique properties compared to dilute solutions.

MD simulations have also been employed to study the role of trifluoroacetate as an additive in non-aqueous battery electrolytes. pnas.org In these systems, the trifluoroacetate anion can participate in the solvation sheath of the metal cation (e.g., Na⁺), affecting its desolvation energy and mobility. pnas.org For instance, the introduction of trifluoroacetate anions into a diglyme-based electrolyte was shown to create an anion-reinforced solvate structure, which accelerates the desolvation of Na⁺. pnas.org These simulations help in understanding how the composition of the electrolyte at the molecular level dictates the macroscopic performance of electrochemical devices.

Advanced Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms involving this compound and its corresponding anion. Through advanced modeling techniques, researchers can map potential energy surfaces, identify intermediate structures, and characterize the transition states that govern reaction rates and pathways.

One area of significant investigation has been the hydrolysis of trifluoroacetate esters. A computational study of the hydrolysis of p-nitrophenyl trifluoroacetate revealed the crucial role of water molecules in stabilizing the transition state. nih.gov By modeling the reaction with an increasing number of explicit water molecules, it was shown that water networks can lower activation energies by stabilizing charge. nih.gov For the hydrolysis of p-nitrophenyl trifluoroacetate, the transition state energy becomes lower than the reactants when a ring of five water molecules is included in the calculation, indicating a significant solvation effect. nih.gov

Theoretical calculations have also been applied to gas-phase reactions. For instance, the reaction between trifluoroacetic acid (TFA) and Criegee intermediates (like CH₂OO) has been modeled. acs.org These studies identified a pre-reactive complex linked by a hydrogen bond, which precedes a submerged, mostly entropic barrier to the transition state. acs.org The pathway leads to the formation of a hydroperoxy ester, with the calculations providing insight into the reaction's temperature dependence and large rate coefficients. acs.org

Similarly, DFT (Density Functional Theory) studies have been employed to investigate the reaction mechanism between methyl trifluoroacetate and lithium polysulfides (Li₂S₆), which is relevant to lithium-sulfur battery technology. arabjchem.org These calculations located the transition states for the methyl group transfer, revealing high barrier energies that suggest the reaction is implausible at room temperature in either the gas or solvent phase. arabjchem.org

In the context of organic synthesis, quantum chemistry calculations have been used to understand the trifluoroacetylation of pyrrole. mdpi.com By modeling the reaction at the B3LYP/6-311G level, researchers could evaluate the energy of different reaction channels and characterize the transition states, confirming that they connected the correct reactant and product states. mdpi.com These theoretical investigations are critical for optimizing reaction conditions and understanding product distributions.

Furthermore, computational studies have explored the role of the trifluoroacetate anion in regulating the solvation chemistry of sodium ions in battery electrolytes. rsc.org Quantum chemistry calculations using the B3LYP density functional have been performed to determine the binding energy of the Na⁺ ion with the trifluoroacetate (TFA⁻) anion and solvent molecules. These models show that the strongly coordinating TFA⁻ anion can alter the Na⁺ solvation sheath, which is critical for enhancing ion mobility and desolvation kinetics, particularly at low temperatures. rsc.org

Table 1: Calculated Enthalpies for the Transition State (TS) of p-Nitrophenyl Trifluoroacetate Hydrolysis with Water

Source: Data derived from computational studies on the hydrolysis of p-nitrophenyl trifluoroacetate. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Trifluoroacetate Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity or chemical reactivity. While extensive QSAR studies specifically targeting a wide range of trifluoroacetate derivatives are not abundant in the literature, existing research provides valuable insights, particularly concerning the reactivity of perfluorinated esters.

A key study assessed the performance of previously developed QSAR models for predicting the hydrolysis rates of carboxylic acid esters, with a specific focus on their applicability to perfluorinated molecules like trifluoroacetate esters. acs.org The investigation highlighted that QSAR models developed primarily for nonfluorinated esters can struggle to accurately predict the behavior of their perfluorinated counterparts. For instance, one model tended to overpredict the hydrolysis rates for the evaluated perfluorinated compounds. acs.org

The study found that the presence of perfluorinated atoms on the α-carbon, as in methyl trifluoroacetate, significantly enhances hydrolysis rates compared to esters with fluorination further down the alkyl chain (e.g., trifluoroethyl acetate). acs.org This enhanced reactivity is attributed to the strong electron-withdrawing nature of the trifluoromethyl group, which increases the electrophilicity of the carbonyl carbon. The research suggests that for improved QSAR model performance for perfluorinated esters, more accurate calculations of chemical descriptors, especially pKa values, are necessary. acs.org

While not a direct QSAR study on trifluoroacetate derivatives, research on aminoadamantane analogues as influenza viral inhibitors provides contextual relevance. mdpi.com In this work, the final active compounds were isolated as trifluoroacetic acid (TFA) salts. X-ray crystallography of one analogue revealed a zwitterionic structure involving the trifluoroacetate anion. mdpi.com This demonstrates the role of the trifluoroacetate anion in the solid-state structure of biologically active molecules, a factor that could be incorporated into future, more advanced QSAR or quantitative structure-property relationship (QSPR) models.

The development of robust QSAR models for trifluoroacetate derivatives is an area ripe for further exploration. Such models would be invaluable for predicting the environmental fate (e.g., hydrolysis rates) and potential biological activity of the growing number of commercial products that contain the trifluoroacetate moiety or degrade to form trifluoroacetic acid. researchgate.net

Table 2: Factors Influencing QSAR Model Predictions for Perfluorinated Ester Hydrolysis

Source: Information compiled from studies on the QSAR modeling of perfluorinated esters. acs.org

Analytical Methodologies for Trifluoroacetate in Research Matrices

Chromatographic Techniques for Trace-Level Trifluoroacetate (B77799) Quantification

The quantification of trifluoroacetate at trace levels is predominantly achieved through chromatographic techniques. Both gas chromatography (GC) and ion chromatography (IC) have been developed and refined to provide the necessary sensitivity and selectivity for complex samples. nih.govnih.govthermofisher.com These methods are crucial for environmental monitoring and in the pharmaceutical and biotechnology industries where TFA is often used in purification processes. lcms.czchromatographyonline.comresearchgate.net

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) Approaches

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), serves as a robust method for TFA analysis. researchgate.net However, because trifluoroacetic acid is not inherently volatile, a critical preparatory step is required before it can be analyzed by GC. researchgate.netresearchgate.net

To make trifluoroacetate suitable for GC analysis, its polarity must be reduced and its volatility increased through a process called derivatization. researchgate.netresearchgate.net The most common strategy is the conversion of TFA into its methyl ester, methyl trifluoroacetate (MTFA), which is significantly more volatile. researchgate.netelsevierpure.com

Several methods achieve this esterification:

Reaction with Dimethyl Sulfate (B86663) (DMS): In this approach, an aqueous sample containing TFA is reacted with dimethyl sulfate in the presence of concentrated sulfuric acid within a sealed vial. nih.govresearchgate.net

Reaction with Sulfuric Acid in Methanol: Another established technique involves placing the sample in a solution of 10% sulfuric acid in methanol. acs.orgelsevierpure.com Heating this mixture quantitatively converts the trifluoroacetate anion into its methyl ester. acs.orgelsevierpure.com

These derivatization reactions are foundational to the successful analysis of TFA by GC, enabling its transition into the gas phase for separation and detection. acs.org

Following derivatization to the volatile methyl trifluoroacetate, automated headspace gas chromatography (HSGC) is a frequently employed technique for analysis. nih.govacs.org This method involves analyzing the vapor phase (headspace) in equilibrium with the sample in a sealed vial. researchgate.net The conditions of the derivatization reaction are often optimized to favor the distribution of the newly formed MTFA into the vapor phase. nih.govacs.org

The automated nature of HSGC allows for high sample throughput, with multiple samples, blanks, and standards being analyzed in a single batch. acs.org The headspace vapor is injected into the GC, where the MTFA is separated and then detected, often by an electron-capture detector (ECD) or by mass spectrometry (MS) in selected ion monitoring (SIM) mode for enhanced selectivity and sensitivity. nih.govresearchgate.net This automated approach has been successfully applied to a variety of environmental samples, including water and air. nih.govacs.orgelsevierpure.com

Table 1: Summary of GC-Based Analytical Methods for Trifluoroacetate (TFA)

| Technique | Derivatization Agent | Sample Matrix | Detection Limit (LOD/LOQ) | Recovery Rate | Source |

|---|---|---|---|---|---|

| HSGC-ECD/MS-SIM | Dimethyl Sulfate (DMS) & Sulfuric Acid | Water (unconcentrated) | 10 ng/mL (LOD) | Quantitative | nih.gov |

| HSGC-ECD/MS-SIM | Dimethyl Sulfate (DMS) & Sulfuric Acid | Water (concentrated) | 25 pg/mL (LOD) | Quantitative | nih.gov |

| HSGC-MS | Dimethyl Sulfate (DMS) | Surface Water | 3 μg/L (LOD) | 84% to 92% | researchgate.net |

| HSGC-ECD/MS | 10% Sulfuric Acid in Methanol | Environmental Waters | 36 ng/L (LOQ) | Avg. 108.2% | acs.orgelsevierpure.com |

| HSGC | Sulfuric Acid & Methanol | Water | 6.5 ng/L (MDL) | 86.7% - 121.4% | elsevierpure.com |

Ion Chromatography (IC) for Aqueous Environmental Samples

Ion chromatography (IC) is a powerful alternative to GC for the analysis of trifluoroacetate, particularly in aqueous samples. nih.govthermofisher.com A significant advantage of IC is that it often allows for direct analysis of the sample with minimal preparation, as it measures TFA in its anionic form, eliminating the need for derivatization. sdstate.edusdstate.edu This technique is well-suited for determining TFA concentrations in environmental samples like precipitation, surface water, and even Antarctic snow. nih.govsdstate.edusdstate.edu

The core of IC analysis for TFA lies in anion-exchange chromatography. nih.govnih.gov In this process, the sample is injected into the chromatograph and passed through a column packed with a stationary phase containing positively charged functional groups. Anionic species in the sample, including trifluoroacetate, are retained on the column through electrostatic interactions.

An eluent, typically a potassium hydroxide (B78521) (KOH) solution, is then passed through the column. nih.govlcms.cz The hydroxide ions in the eluent compete with the retained sample anions for the active sites on the stationary phase, causing the sample anions to be displaced and "elute" from the column at different times based on their affinity.

Detection is most commonly achieved using suppressed conductivity. nih.govresearchgate.netnih.gov After the analytical column, the eluent passes through a suppressor device which reduces the background conductivity of the eluent while enhancing the conductivity of the analyte ions. thermofisher.com This process significantly improves the signal-to-noise ratio, allowing for the sensitive detection of TFA. thermofisher.com

Analyzing TFA in complex matrices, such as pharmaceutical buffers or environmental waters with high salt content, presents a challenge due to the presence of high concentrations of interfering anions like chloride and phosphate. lcms.czacs.orgnih.gov Several strategies have been developed to mitigate these interferences:

Sample Pre-treatment: For samples with very high levels of interfering halides, selective removal can be performed. For instance, a silver cartridge can be used to precipitate and remove chloride ions before the sample is analyzed. nih.gov For saline samples with high conductivity, a liquid-liquid extraction cleanup may be necessary. acs.orgelsevierpure.com

High-Capacity Columns: The use of high-capacity anion-exchange columns, such as the IonPac AS18, is a key strategy. lcms.czresearchgate.net These columns have a higher density of functional groups, allowing them to handle high-ionic-strength samples without becoming overloaded, which ensures that trace levels of TFA can be effectively separated from major interfering anions. lcms.cz

Gradient Elution: Instead of using a constant eluent concentration (isocratic elution), a gradient can be employed where the eluent concentration is increased over time. nih.gov A step-gradient method, for example, can use an initial low concentration of eluent to wash out weakly retained ions, followed by a step-up in concentration to elute and separate trifluoroacetate from more strongly retained matrix anions like sulfate and phosphate. lcms.cz

These method development strategies are crucial for achieving accurate and reliable quantification of TFA in diverse and challenging sample types. nih.govnih.gov

Table 2: Summary of Ion Chromatography (IC) Methods for Trifluoroacetate (TFA)

| Column | Eluent | Detection | Sample Matrix | Detection Limit (LOD/LOQ) | Source |

|---|---|---|---|---|---|

| Dionex AS17 | Potassium Hydroxide Gradient | Suppressed Conductivity | Environmental Samples | 36 µg/L (LOD) | nih.gov |

| Not Specified | Not Specified | Suppressed Conductivity | Antarctic Snow | 0.2 ppb (LOD), 0.5 ppb (LOQ) | sdstate.edu |

| Not Specified | Not Specified | Suppressed Conductivity | Phosphate-Buffered Saline | Down to 50 ng/mL | nih.gov |

| IonPac AS18 | Potassium Hydroxide Step Gradient | Suppressed Conductivity | Pharmaceutical Buffers, Peptides | < 90 ng/mL (MDL) | lcms.czresearchgate.net |

| IonPac AS14 | Sodium Carbonate / Sodium Bicarbonate | Suppressed Conductivity | Peptides | mg/L level | thermofisher.com |

Compound Index

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) stands as a robust and widely used technique for the determination of trifluoroacetate in diverse water matrices. lcms.cz However, the high polarity of TFA presents a significant challenge for traditional reversed-phase (RP) liquid chromatography, as it often results in poor retention on standard C18 columns. nih.govthermofisher.com To overcome this, specialized chromatographic strategies have been developed.

Ion-exchange chromatography is a frequently employed technique. One method utilizes an ion-exchange HPLC column to separate TFA along with 28 other perfluorinated acids (PFAs), followed by detection with tandem mass spectrometry. lcms.cz Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, also offers effective retention and separation. For instance, the Amaze TH mixed-mode column allows for the analysis of TFA in both HILIC and anion-exchange modes, providing good peak shape and retention under LC/MS compatible conditions. researchgate.net The retention time can be controlled by adjusting the acetonitrile (B52724) concentration, buffer pH, and buffer concentration in the mobile phase. researchgate.net Another approach involves the use of specific columns like the Atlantis Premier BEH C18 AX, which enables the direct injection of water samples for TFA and difluoroacetic acid (DFA) analysis with a limit of quantification (LOQ) of 10 ng/L without requiring concentration steps. researchgate.net

The mobile phase composition is critical in TFA analysis. While trifluoroacetic acid itself is a common mobile phase additive used to improve peak shape for peptides and proteins, its use in analyzing TFA as an analyte can be problematic due to ion suppression in the mass spectrometer's electrospray ionization (ESI) source. pepdd.comnestgrp.comresearchgate.netthermofisher.com Formic acid is often preferred as it provides better ionization efficiency, though it may result in less effective chromatographic separation. nestgrp.com Difluoroacetic acid (DFA) has been proposed as a compromise, offering better separation than formic acid and less ion suppression than TFA. nestgrp.comresearchgate.net

To address issues of background contamination, which can lead to false positive results, techniques such as employing a trap column have been successfully implemented. nih.gov This technique delays the elution of TFA contamination originating from the mobile phase, allowing it to be chromatographically separated from the analyte peak in the sample. nih.gov

Table 1: Selected LC-MS/MS Methodologies for Trifluoroacetate (TFA) Analysis

| Analytical Technique | Column | Sample Matrix | Key Findings & Performance | Reference |

|---|---|---|---|---|

| HPLC-MS/MS | Ion-exchange RSpak JJ50 2D | Water | Method developed for 29 PFAs including TFA. Achieved sub-ng/L detection limits. | lcms.czshimadzu.com |

| UPLC-MS/MS | Atlantis Premier BEH C18 AX | Drinking and Surface Water | Direct injection method with LOQ of 10 ng/L for TFA and DFA. | researchgate.net |

| HPLC-MS/MS | Amaze TH Mixed-Mode | General | Robust method in HILIC/anion-exchange modes; retention controlled by mobile phase composition. | researchgate.net |

| LC-MS/MS with Trap Column | Poroshell 120 EC-C18 | Water | Successfully separated TFA from mobile phase contamination, overcoming false positive issues. | nih.gov |

| HILIC-MS/MS | bioZen Glycan | Drinking and Groundwater | Fast and reliable quantification of TFA under isocratic conditions with an LOQ of 0.0495 µg/L. | sigmaaldrich.com |

Spectrophotometric Methods for Specific Trifluoroacetate Detection

Direct spectrophotometric or colorimetric methods for the specific detection of trifluoroacetate are not commonly employed as primary analytical techniques. mdpi.com This is largely due to the lack of a strong chromophore in the TFA molecule, which would allow for sensitive and specific detection in the UV-Visible range. While TFA does exhibit UV absorbance, its peak is below 200 nm, a region prone to interference from many other organic molecules and solvents.

Spectrophotometry is almost exclusively used as a detection method following a separation technique, such as HPLC or capillary electrophoresis (CE). nih.gov In HPLC, UV detectors set at low wavelengths (210-220 nm) can be used to detect TFA. However, the presence of TFA as a mobile phase additive, a common practice in peptide and protein separations, can create significant baseline instability and ghost peaks during gradient elution, complicating quantification.

In capillary electrophoresis, indirect UV detection has been validated for the simultaneous determination of acetic acid and trifluoroacetic acid in synthetic peptide samples. nih.gov This method relies on detecting the displacement of a chromophoric background electrolyte by the non-absorbing analyte ions, allowing for their quantification. While effective, the sensitivity and specificity depend heavily on the separation efficiency of the CE system.

Advanced Sample Preparation Techniques for Diverse Research Matrices

The accurate analysis of trifluoroacetate, particularly at ultra-trace levels, necessitates robust sample preparation to isolate the analyte from complex matrices, minimize interference, and concentrate it to detectable levels. thermofisher.comshimadzu.com The choice of technique depends heavily on the matrix type, such as environmental water, saline samples, or biological preparations.

Solid-Phase Extraction (SPE) is a dominant technique for extracting TFA from aqueous samples. Anion-exchange SPE, particularly using weak anion-exchange (WAX) cartridges, is frequently used. lcms.czshimadzu.com These methods can effectively capture the trifluoroacetate anion from large volumes of water. However, the extraction efficiency of WAX-SPE can be variable and dependent on the sample matrix and pH. shimadzu.com For instance, the Oasis WAX sorbent has been shown to provide acceptable recoveries (95–103%) over a pH range of 3-5. shimadzu.com Commercial anion-exchange disks have also demonstrated quantitative recovery of TFA from most environmental waters.

Liquid-Liquid Extraction (LLE) is often employed as a cleanup step, especially for challenging matrices. For saline water samples (conductivity > 620 µS/cm), where competing anions like chloride and sulfate interfere with the anion-exchange SPE process, a preliminary LLE cleanup is necessary to achieve good recovery. In some methods, after extraction, TFA is derivatized to form a less polar compound, such as its methyl ester, which is then more amenable to gas chromatography.

Evaporative Concentration techniques, such as rotary evaporation, are sometimes used to reduce large sample volumes (e.g., 500 to 1000 mL) down to a smaller, more manageable volume before derivatization and analysis. shimadzu.com This step significantly improves the method's detection limit. However, this can be a time-limiting factor in sample throughput.

Matrix Cleanup is a critical step to remove interfering substances. For samples with high salinity, the presence of competing anions can significantly decrease the recovery of TFA during anion-exchange SPE. shimadzu.com As mentioned, LLE can be used as a cleanup procedure prior to SPE in such cases. In other applications, such as the analysis of peptide preparations, methods have been developed to precipitate the protein or peptide matrix at an alkaline pH while keeping the TFA anion in solution, thus avoiding column fouling during subsequent chromatographic analysis.

Challenges and Recent Advancements in Ultra-Trace Analysis of Trifluoroacetate

The ultra-trace analysis of trifluoroacetate is fraught with challenges, primarily stemming from its physicochemical properties and its ubiquitous nature as a contaminant. nih.govthermofisher.commdpi.com

Key Challenges:

High Polarity and Low Retention: TFA is highly polar and water-soluble, making it difficult to retain on conventional reversed-phase chromatographic columns. thermofisher.commdpi.com

Matrix Effects: Complex environmental samples contain various inorganic anions (e.g., chloride, sulfate) and organic matter that can interfere with extraction and cause ion suppression or enhancement in mass spectrometry, leading to inaccurate quantification. shimadzu.commdpi.com Salinity, in particular, has been shown to decrease TFA recovery during SPE. shimadzu.com

Contamination: TFA is a common laboratory chemical and can be present as a contaminant in solvents, reagents, and on various components of analytical instruments (e.g., HPLC tubing). nih.govresearchgate.net This background contamination can lead to false positive results and elevated detection limits. nih.gov

Derivatization: Methods involving gas chromatography require a derivatization step to make TFA volatile. This additional step can introduce variability and affect method robustness and recovery. shimadzu.com

Recent Advancements: To address these challenges, significant advancements in analytical methodologies have been made.

Specialized Chromatography: The development of ion-exchange chromatography, hydrophilic interaction liquid chromatography (HILIC), and supercritical fluid chromatography has improved the retention and separation of TFA. sigmaaldrich.commdpi.com

Direct Injection Techniques: Methods allowing for the direct injection of aqueous samples without extensive preparation have been developed, simplifying workflows and reducing potential contamination. researchgate.netmdpi.com An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method now allows for direct injection with LOQs in the low ng/L range. researchgate.net

Improved SPE Sorbents: Research has focused on developing more robust SPE materials and optimizing conditions (e.g., pH) to improve the recovery and reproducibility of TFA extraction from complex matrices. shimadzu.com

Contamination Control: The use of trap columns in LC systems has emerged as an effective strategy to mitigate background TFA contamination from the mobile phase, ensuring more accurate quantification. nih.gov

Table 2: Summary of Challenges and Advancements in TFA Analysis

| Category | Details | Reference |

|---|---|---|

| Challenges | ||

| Chromatographic Retention | Poor retention on traditional reversed-phase C18 columns due to high polarity. | nih.govthermofisher.commdpi.com |

| Matrix Interference | Competing anions in saline samples reduce SPE recovery; ion suppression in MS. | shimadzu.com |

| Background Contamination | Ubiquitous nature of TFA in lab environments leads to false positives. | nih.govresearchgate.net |

| Advancements | ||

| Separation Techniques | Use of ion-exchange chromatography, HILIC, and supercritical fluid chromatography. | mdpi.com |

| Sample Introduction | Development of direct injection UPLC-MS/MS methods to reduce preparation steps. | researchgate.net |

| Contamination Mitigation | Application of trap columns to separate analyte TFA from mobile phase contamination. | nih.gov |

Environmental Chemistry and Fate of the Trifluoroacetate Anion

Atmospheric Formation Pathways of Trifluoroacetic Acid from Fluorocarbon Degradation

Trifluoroacetic acid (TFA) is a significant terminal degradation product of several hydrochlorofluorocarbons (HCFCs), hydrofluorocarbons (HFCs), and hydrofluoroolefins (HFOs). These compounds are used globally as refrigerants, foam-blowing agents, and in other industrial applications. The atmospheric transformation of these precursor compounds into TFA is a complex process initiated by their reaction with hydroxyl radicals (•OH) in the troposphere.

The general mechanism involves the initial abstraction of a hydrogen atom from the fluorocarbon by the •OH radical, which leads to the formation of a fluoroalkyl radical. This radical then reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (RO₂•). Subsequent atmospheric reactions of this peroxy radical lead to the formation of a haloalkoxy radical (RO•).

The decomposition of the haloalkoxy radical is the critical step in TFA formation. For instance, the degradation of HFC-134a (CF₃CH₂F) produces the CF₃CH₂O• radical, which can decompose to yield trifluoroacetyl fluoride (B91410) (CF₃COF). This acyl halide is then readily hydrolyzed in atmospheric water, such as in clouds, fog, and rain, to form trifluoroacetic acid. dss.go.th

Key fluorocarbon precursors that lead to the formation of TFA in the atmosphere include:

HFC-134a (1,1,1,2-tetrafluoroethane): A widely used refrigerant. pnas.orgoup.com

HCFC-123 (2,2-dichloro-1,1,1-trifluoroethane): A refrigerant and foam blowing agent. dss.go.thpnas.org

HCFC-124 (1-chloro-1,2,2,2-tetrafluoroethane): A refrigerant. dss.go.thpnas.org

HFO-1234yf (2,3,3,3-tetrafluoropropene): A newer generation refrigerant with a lower global warming potential, which has a high molar yield of TFA upon degradation. mdpi.comwikipedia.org

The atmospheric lifetime of these precursor compounds and the efficiency of their conversion to TFA are crucial factors that determine the environmental loading of TFA. dss.go.th While the yield of TFA can vary, a significant portion of the emitted mass of these fluorocarbons is ultimately transformed into TFA. dss.go.thmdpi.com

Occurrence and Distribution in Aquatic and Cryospheric Environments

Due to its high solubility in water and low volatility, TFA formed in the atmosphere is efficiently removed by precipitation and subsequently deposited into terrestrial and aquatic ecosystems. pnas.orgmdpi.com As a result, TFA is widely detected in various environmental water bodies and has been found in the cryosphere. mdpi.comresearchgate.net

Detection and Concentration Levels in Surface Waters and Precipitation

Trifluoroacetate (B77799) is a ubiquitous contaminant found in surface waters and precipitation across the globe. mdpi.comumweltbundesamt.de Monitoring studies have confirmed its presence in rivers, lakes, and rainwater in diverse geographical locations, from industrialized regions to remote areas. dss.go.thacs.org

TFA concentrations in rainwater can vary significantly based on proximity to emission sources and meteorological conditions, with reported values ranging from a few nanograms per liter to several hundred nanograms per liter. dss.go.th For example, studies in Germany have reported TFA concentrations in rainwater ranging from under 5 ng/L to over 500 ng/L. dss.go.th In Beijing, China, rainwater concentrations have been measured between 18 and 455 ng/L. researchgate.net

In surface waters, TFA concentrations are also variable. A study of German rivers found concentrations from the low ng/L range to over 1 µg/L. dss.go.th The River Rhine has shown an average TFA concentration of approximately 200 ng/L. dss.go.th In the oceans, which are considered the ultimate sink for TFA, concentrations have been measured in the range of 150 to 200 ng/L. fluorocarbons.org

Historical Records and Trends from Snow and Ice Core Analysis

Snow and ice cores serve as valuable archives of past atmospheric deposition, enabling the reconstruction of historical trends of contaminants like TFA. sdstate.edusdstate.edu Analysis of ice cores from the Arctic has revealed a significant increase in TFA deposition since the mid-20th century, which aligns with the widespread production and use of its fluorocarbon precursors. acs.orgresearchgate.net

Studies of dated firn and ice cores from the Northern Hemisphere demonstrate a clear and substantial increase in TFA concentrations from the 1990s onward. researchgate.netresearchgate.net Pre-industrial levels of TFA are generally very low or below detection limits. copernicus.org This historical data provides strong evidence that the majority of TFA currently in the environment is of anthropogenic origin and correlates well with the production and emission trends of major HFCs and HCFCs. researchgate.net For instance, two recent ice cores from northern Canada showed that TFA concentrations increased by nearly an order of magnitude between the pre-Montreal Protocol era (1977–1989) and the post-2000 period (2000–2014). acs.org

Environmental Transport, Accumulation, and Persistence Mechanisms

The environmental behavior of trifluoroacetate is dictated by its chemical properties. It is a strong acid with a pKa of about 0.52, meaning it exists almost entirely as the trifluoroacetate anion (CF₃COO⁻) under typical environmental pH conditions. copernicus.org

This anionic form is highly soluble in water and has very low volatility, causing it to partition into the aqueous phase. mdpi.com Its low octanol-water partition coefficient indicates a low potential for bioaccumulation in the fatty tissues of organisms. researchgate.net

Due to its high polarity and stability, TFA is very mobile in aquatic systems. mdpi.com It does not readily adsorb to sediments or soils, which allows for its long-range transport in rivers and groundwater. pnas.orgtandfonline.com The primary removal mechanism for atmospheric TFA is through wet and dry deposition into surface waters and onto land. fluorocarbons.org From there, it is transported to the oceans, which are considered the ultimate environmental sink for this compound. researchgate.net

A key environmental concern is the persistence of TFA. The carbon-fluorine bonds in the trifluoromethyl group are exceptionally strong, making the molecule highly resistant to both biological and abiotic degradation. mdpi.comumweltbundesamt.de

Biodegradation and Abiotic Transformation Studies of the Trifluoroacetate Anion in Environmental Compartments

Biodegradation: Studies have shown that microorganisms in soil and water have a very limited capacity to degrade TFA. dss.go.thnih.gov While some microbial defluorination of other fluorinated compounds has been observed, TFA itself appears to be largely resistant to microbial breakdown under both aerobic and anaerobic conditions. nih.govresearchgate.net The high stability of the C-F bonds presents a significant energetic barrier for microbial enzymes. mdpi.com Although some studies have suggested the possibility of anaerobic degradation, these findings have not been consistently reproduced. tandfonline.comtoxicdocs.org

Abiotic Transformation: Abiotic degradation pathways for TFA in the environment are also considered to be negligible. toxicdocs.orgresearchgate.net The compound is resistant to hydrolysis and does not absorb sunlight in the environmentally relevant UV spectrum, which prevents direct photolytic degradation. oup.commdpi.com

Q & A

Q. How is sodium trifluoroacetate utilized in nanoparticle synthesis?

this compound serves as a precursor in the synthesis of upconverting nanoparticles (UCNPs), such as β-NaYF₄ doped with rare-earth ions (e.g., Yb³⁺, Er³⁺). The compound reacts with metal trifluoroacetates in a mixture of oleic acid and octadecene under high-temperature conditions (330°C) to form crystalline nanoparticles. This method ensures controlled stoichiometry and phase purity .

Q. What safety protocols should be followed when handling this compound?

this compound requires rigorous safety measures:

Q. How is this compound applied in gel permeation chromatography (GPC)?

this compound (5 mM) in hexafluoroisopropanol (HFIP) is used as an eluent for analyzing polymers like nylon-5. It enhances solubility and prevents column fouling, enabling accurate molar mass determination via PMMA calibration standards. Compatibility with HFIP is critical to avoid salt precipitation .

Advanced Research Questions

Q. What experimental design (DoE) strategies optimize this compound in FTICR mass spectrometry?

A chemometric approach using a Composite Central Face (CCF) design optimizes ion trajectory parameters in dynamically harmonized FTICR cells. Eight variables (e.g., DC voltages, shimming) are tuned to maximize signal intensity of this compound cluster ions. This method replaces manual tuning, improving reproducibility and sensitivity for high-resolution mass analysis .

Q. How does this compound influence reaction mechanisms in organic synthesis?

The trifluoroacetate anion (CF₃COO⁻) acts as a weakly coordinating base, facilitating mixed anhydride formation in stereochemical retention reactions. For example, in acetal synthesis, this compound drives equilibrium by precipitating as a byproduct, enabling base-catalyzed reactions without acid-sensitive group degradation .

Q. What role does this compound play in MALDI-TOF MS for polymer characterization?

As a cationization reagent, this compound enhances ionization efficiency of polymers (e.g., polyvinylpyrrolidone) by forming sodium adducts. Optimal results require tuning matrix-to-cationization ratios (e.g., 15:5:1 matrix/polymer/salt). Its performance varies with polymer chemistry; sodium iodide is preferred for PEG, while this compound suits DL-4000 .

Q. How can environmental trifluoroacetate contamination be analyzed and mitigated?

Liquid-liquid extraction (LLE) and headspace (HS) techniques quantify trifluoroacetate in precipitation (detection limit: ng/L). Recent studies highlight its persistence in aquatic systems, necessitating source identification (e.g., pharmaceutical/industrial waste) and bioremediation strategies .

Methodological Considerations

Q. How do solubility properties of this compound affect solvent compatibility?

this compound dissolves readily in HFIP (625 g/L at 25°C) but precipitates in THF. Solvent exchange protocols must ensure salt solubility to avoid column blockage in GPC or MALDI-TOF sample preparation .

Q. What analytical challenges arise when calibrating mass spectrometers with this compound?

Cluster ions of this compound (e.g., [Na₂(CF₃COO)]⁺) are used for mass calibration in negative/positive ion modes. Signal harmonicity must be validated to ensure accuracy, particularly for high-mass analytes .

Q. How does this compound compare to other leaving groups in gas-phase reactions?

In Sₙ2/E2 reactions, trifluoroacetate exhibits lower leaving-group ability than iodide but higher than bromide in gas-phase studies. This reactivity trend aligns with exothermicity differences, influencing mechanistic studies of nucleophilic substitutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.